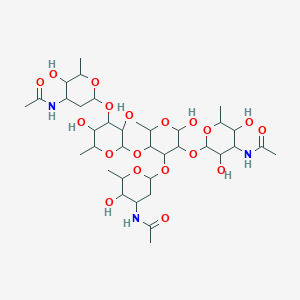
Viridopentaose B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Viridopentaose B involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the introduction of amino groups. The process typically starts with the preparation of protected monosaccharide units, which are then sequentially linked through glycosidic bonds. The reaction conditions often involve the use of Lewis acids as catalysts and organic solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. it can be produced through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the biosynthesis of the compound, followed by extraction and purification steps .
Chemical Reactions Analysis
Types of Reactions
Viridopentaose B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.
Substitution: Amino groups can be introduced through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like or .
Reduction: or .
Substitution: Acetic anhydride for acetylation reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as acetylated and deacetylated forms, which can have different biological activities .
Scientific Research Applications
Viridopentaose B has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its role in cell signaling and interaction with proteins.
Medicine: Explored for its potential antibacterial properties and as a component in drug delivery systems.
Industry: Utilized in the development of bio-based materials and as a precursor for the synthesis of other complex carbohydrates
Mechanism of Action
The mechanism of action of Viridopentaose B involves its interaction with bacterial cell walls, inhibiting cell wall synthesis and leading to bacterial cell death. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of bacterial cell walls .
Comparison with Similar Compounds
Similar Compounds
Viridopentaose A: Another heteropentasaccharide with similar structural features but different biological activities.
Viridopentaose C: Contains additional hydroxyl groups compared to Viridopentaose B.
Uniqueness
This compound is unique due to its specific arrangement of amino sugars and its potent antibacterial activity. Its structure allows for specific interactions with bacterial enzymes, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
73793-33-6 |
|---|---|
Molecular Formula |
C36H61N3O19 |
Molecular Weight |
839.9 g/mol |
IUPAC Name |
N-[6-[2-[5-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(4-acetamido-5-hydroxy-6-methyloxan-2-yl)oxy-6-hydroxy-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]acetamide |
InChI |
InChI=1S/C36H61N3O19/c1-11-24(43)19(37-16(6)40)9-21(50-11)55-31-27(46)14(4)54-36(29(31)48)57-30-15(5)52-34(49)33(58-35-28(47)23(39-18(8)42)26(45)13(3)53-35)32(30)56-22-10-20(38-17(7)41)25(44)12(2)51-22/h11-15,19-36,43-49H,9-10H2,1-8H3,(H,37,40)(H,38,41)(H,39,42) |
InChI Key |
NREZQJZYBWOCSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3OC4CC(C(C(O4)C)O)NC(=O)C)OC5C(C(C(C(O5)C)O)NC(=O)C)O)O)C)C)O)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















